2,6-Diaminopimelic acid-containing Capreomycin IA (CMN IA) is a cyclic peptide antibiotic belonging to the tuberactinomycin family. [] It is produced by the bacterium Streptomyces capreolus A250. [, ] CMN IA is one of four structurally related cyclic peptides that collectively make up the antibiotic capreomycin, which is used clinically to treat multidrug-resistant tuberculosis (MDR-TB). [, ]
CMN IA is naturally produced through a non-ribosomal peptide synthetase (NRPS) mechanism in S. capreolus. [, ] The cyclic pentapeptide core is assembled by two NRPSs, CmnA and CmnB, with CmnA activating the first two amino acids and CmnB activating the remaining three. [] Interestingly, the β-lysine moiety, a distinguishing feature of CMN IA and IB, is incorporated concurrently with cyclic pentapeptide assembly by the NRPS machinery. [] This is in contrast to the traditional view that β-lysine is added post-assembly. []
The structure of CMN IA is characterized by a cyclic pentapeptide core with a distinctive β-lysine side chain. [] The core consists of a ureido linkage between a modified tyrosine residue and 2,3-diaminopropionic acid. [, ] Other amino acids in the core include two units of 2,6-diaminopimelic acid and a serine residue. [, ]
CMN IA, as part of the capreomycin complex, exerts its antibiotic effect by inhibiting protein synthesis in susceptible bacteria, primarily Mycobacterium tuberculosis. [, ] While the precise mechanism remains to be fully elucidated, it is believed to bind to the ribosome, specifically to the 16S rRNA of the 30S ribosomal subunit. [] This binding interferes with the proper decoding of mRNA, ultimately halting protein synthesis and leading to bacterial cell death. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: